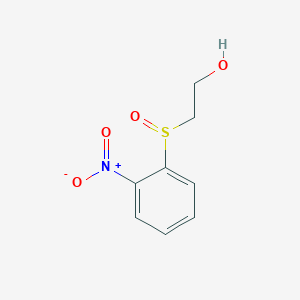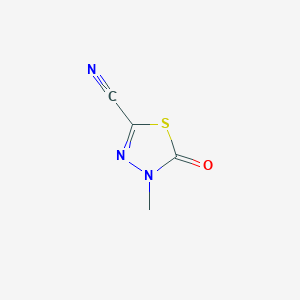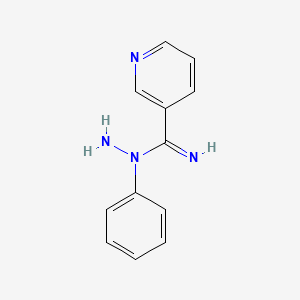![molecular formula C15H18N4O2 B14401660 N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea CAS No. 88421-06-1](/img/structure/B14401660.png)
N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Urea Moiety: The final step involves the reaction of the pyridazinone derivative with dimethylamine and an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including antibacterial and anticancer properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’-[2-(6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl)ethyl]urea: Similar structure with a thienyl group instead of a phenyl group.
N,N-Dimethyl-N’-[2-(6-oxo-3-(4-methylphenyl)pyridazin-1(6H)-yl)ethyl]urea: Similar structure with a methyl-substituted phenyl group.
Uniqueness
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group enhances its hydrophobicity and potential for π-π interactions, while the urea moiety allows for hydrogen bonding and increased solubility in polar solvents.
特性
CAS番号 |
88421-06-1 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
1,1-dimethyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)15(21)16-10-11-19-14(20)9-8-13(17-19)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,16,21) |
InChIキー |
UAFYPHNYOAMGSP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)






![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

